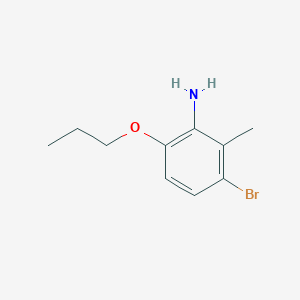

3-Bromo-2-methyl-6-propoxyphenylamine

Description

3-Bromo-2-methyl-6-propoxyphenylamine (CAS 1856832-47-7) is a substituted phenylamine derivative with the molecular formula C₁₀H₁₄BrNO. Its structure consists of an aniline core (phenylamine) bearing a bromine atom at position 3, a methyl group at position 2, and a propoxy group (–OCH₂CH₂CH₃) at position 6. The propoxy substituent introduces lipophilicity, which may influence solubility and membrane permeability in biological systems .

Properties

IUPAC Name |

3-bromo-2-methyl-6-propoxyaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14BrNO/c1-3-6-13-9-5-4-8(11)7(2)10(9)12/h4-5H,3,6,12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQKXDVYFAWYYIP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=C(C(=C(C=C1)Br)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-Bromo-2-methyl-6-propoxyphenylamine is a compound that has garnered attention in various fields of biological research due to its unique structural features and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound, with the CAS number 1856832-47-7, is characterized by a bromine atom, a methyl group, and a propoxy group attached to a phenylamine backbone. The presence of these substituents influences its biological activity significantly.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound may act as an inhibitor for specific enzymes involved in various biochemical pathways, potentially impacting cancer cell proliferation and survival.

- Modulation of Signaling Pathways : It is hypothesized that this compound could modulate important signaling pathways such as the MAPK/ERK pathway, which plays a critical role in cell growth and differentiation.

- Antimicrobial Activity : Preliminary studies suggest that this compound may exhibit antimicrobial properties, inhibiting the growth of certain pathogenic microorganisms.

Case Studies and Experimental Data

-

Antitumor Activity : A study investigated the effects of this compound on cancer cell lines. The compound demonstrated significant cytotoxicity against various tumor cells, with IC50 values indicating effective concentrations for inhibiting cell growth (Table 1).

Cell Line IC50 (µM) A549 (Lung Cancer) 5.4 HeLa (Cervical) 3.8 MCF7 (Breast) 4.5 - Antimicrobial Testing : In vitro assays were conducted to evaluate the antimicrobial efficacy against both gram-positive and gram-negative bacteria. Results indicated that the compound inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations as low as 10 µg/mL.

- Mechanistic Studies : Further investigation into the mechanism revealed that treatment with this compound led to increased levels of apoptosis in treated cancer cells, as evidenced by flow cytometry analysis showing a higher proportion of cells in the sub-G1 phase.

Synthesis and Preparation

The synthesis of this compound typically involves multiple steps:

- Bromination : The initial step involves brominating 2-methyl-6-propoxyaniline using bromine in an appropriate solvent.

- Purification : The product is purified through recrystallization or chromatography to obtain high purity.

- Characterization : Characterization is performed using NMR and mass spectrometry to confirm the structure.

Comparison with Similar Compounds

Comparison with Structural Analogs

3-Bromo-6-cyclopropylmethoxy-2-methyl-phenylamine

This analog (CAS 1862729-58-5, C₁₁H₁₄BrNO) replaces the propoxy group with a bulkier cyclopropylmethoxy substituent (–OCH₂-cyclopropyl). Its molecular weight (256.139 g/mol) is higher than the propoxy derivative (244.1283 g/mol), impacting physicochemical properties such as melting point and solubility .

2-Bromo-3-methylpyridine

The absence of an amine group and the presence of a ring nitrogen significantly alter electronic properties. Pyridine’s inherent basicity and hydrogen-bonding capabilities contrast with the aniline’s –NH₂ group, making this compound more suited for coordination chemistry or catalysis .

Table 1: Comparative Physicochemical Properties

| Property | 3-Bromo-2-methyl-6-propoxyphenylamine | 3-Bromo-6-cyclopropylmethoxy-2-methyl-phenylamine | 2-Bromo-3-methylpyridine |

|---|---|---|---|

| Molecular Formula | C₁₀H₁₄BrNO | C₁₁H₁₄BrNO | C₆H₆BrN |

| Molecular Weight (g/mol) | 244.1283 | 256.139 | 172.02 |

| Substituents | –Br, –CH₃, –OCH₂CH₂CH₃ | –Br, –CH₃, –OCH₂(cyclopropyl) | –Br, –CH₃ |

| Core Structure | Phenylamine | Phenylamine | Pyridine |

| CAS RN | 1856832-47-7 | 1862729-58-5 | 3430-17-9 |

Key Differences:

- Lipophilicity: The cyclopropylmethoxy group increases steric bulk and may enhance logP compared to the linear propoxy chain, affecting bioavailability .

- Reactivity: The pyridine analog’s nitrogen atom enables coordination with metals, unlike the phenylamine derivatives .

- Synthetic Utility: Propoxy and cyclopropylmethoxy groups are leveraged in tuning drug candidates’ metabolic stability and target selectivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.